(2,3-Dihydro-benzo[1,4]dioxin-5-yloxy)-acetonitrile
Description
(2,3-Dihydro-benzo[1,4]dioxin-5-yloxy)-acetonitrile is a nitrile-substituted derivative of the 2,3-dihydrobenzo[1,4]dioxin scaffold. This compound features a benzo[1,4]dioxin ring fused with an oxygenated substituent at position 5, linked to an acetonitrile group. The benzo[1,4]dioxin moiety is notable for its electron-rich aromatic system, which often enhances binding affinity to biological targets such as kinases and receptors .
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-5-yloxy)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c11-4-5-12-8-2-1-3-9-10(8)14-7-6-13-9/h1-3H,5-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLFABSQZBRZBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC=C2OCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydro-benzo[1,4]dioxin-5-yloxy)-acetonitrile typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-5-ol with acetonitrile in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile itself. The reaction can be represented as follows:
2,3-Dihydro-1,4-benzodioxin-5-ol+AcetonitrileCatalystthis compound
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydro-benzo[1,4]dioxin-5-yloxy)-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the acetonitrile group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield (2,3-Dihydro-benzo[1,4]dioxin-5-yloxy)-acetic acid, while reduction may produce (2,3-Dihydro-benzo[1,4]dioxin-5-yloxy)-ethylamine.
Scientific Research Applications
Alpha2C Adrenergic Receptor Antagonism
One of the primary applications of (2,3-Dihydro-benzo[1,4]dioxin-5-yloxy)-acetonitrile is its role as an antagonist for the alpha2C adrenergic receptor. This receptor subtype is involved in various central nervous system (CNS) functions, including mood regulation and stress response. Compounds that selectively target this receptor may offer therapeutic benefits for mental health disorders such as depression and anxiety.
- Case Study : A patent (US8492549B2) describes derivatives of this compound that exhibit selective antagonism of the alpha2C adrenergic receptor. These derivatives have shown promise in preclinical studies for treating peripheral and central nervous system diseases, particularly those related to stress-induced mental disturbances .
Potential Neuroprotective Effects
Research indicates that compounds similar to this compound may possess neuroprotective properties. By modulating adrenergic signaling pathways, these compounds could help mitigate neurodegenerative processes.
- Research Findings : Studies have demonstrated that antagonism of alpha2C receptors can lead to increased norepinephrine release in the brain, potentially enhancing cognitive function and offering protection against neurodegeneration .
Synthesis and Derivatives
The synthesis of this compound involves several chemical transformations that can yield various derivatives with modified pharmacological profiles. These derivatives can be tailored for enhanced potency or selectivity towards specific biological targets.
| Derivative | Pharmacological Target | Potential Application |
|---|---|---|
| 1-(2,3-Dihydrobenzo[1,4]dioxin-2-ylmethyl)-piperidine | Alpha2C Adrenergic Receptor | Treatment of anxiety disorders |
| 3-(4-Chlorophenyl)-1-(2,3-dihydrobenzo[1,4]dioxin-2-ylmethyl)piperidine | Alpha2C Adrenergic Receptor | Neuroprotection in stress-related disorders |
Mechanism of Action
The mechanism of action of (2,3-Dihydro-benzo[1,4]dioxin-5-yloxy)-acetonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Substituents on the benzo[1,4]dioxin ring significantly influence physical properties (e.g., melting points, solubility). For example, 9n (hydroxy-methoxy substituent) has a sharp melting point (202–204°C), while 9l and 9m decompose over broad temperature ranges .
- The acetonitrile group in the target compound may enhance polarity compared to carbamate (5f) or thiazolidinone derivatives (9l–9n) .
Kinase Inhibition
Compounds 9l , 9m , and 9n exhibit inhibitory activity against protein kinases SsCK1 and HsCDK5-p25 (Table 2) :
| Compound | SsCK1 IC50 (μM) | HsCDK5-p25 IC50 (μM) | Selectivity Notes |
|---|---|---|---|
| 9j | 1.4 | — | High selectivity for SsCK1 |
| 9n | 2.0 | — | Bulky substituents enhance selectivity |
| 9h | 6.6 | 1.1 | Moderate loss of SsCK1 activity |
| 9i | 5.4 | 1.3 | Antiproliferative activity on cancer cells |
Key Insights :
- Bulky substituents (e.g., 1,3-benzodioxol-5-yl in 9j ) improve selectivity for SsCK1 .
- Hydroxy-methoxy groups (9n ) retain activity but with reduced potency compared to 9j .
- The target compound’s acetonitrile group may modulate kinase affinity due to its electron-withdrawing nature, though experimental validation is needed.
Receptor Binding
For example, atypical antipsychotics like clozapine bind 5-HT6/7 receptors with Ki < 20 nM .
Therapeutic Potential and Patent Landscape
The patent EP 2 794 600 describes 2,3-dihydro-benzo[1,4]oxazine derivatives as PI3K inhibitors for treating rheumatoid arthritis . Although oxazines differ from dioxins in ring heteroatoms (N vs. O), their shared bicyclic structure highlights the scaffold’s versatility in targeting inflammatory pathways. By contrast, the acetonitrile-substituted target compound may prioritize kinase inhibition over PI3K modulation.
Biological Activity
(2,3-Dihydro-benzo[1,4]dioxin-5-yloxy)-acetonitrile (CAS No. 154582-36-2) is a compound of significant interest due to its potential biological activities, particularly as an alpha-2C adrenergic receptor antagonist. This article explores its biological activity, pharmacological implications, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : 2-(2,3-dihydro-1,4-benzodioxin-5-yloxy)acetonitrile
- Molecular Formula : C₁₃H₁₃N O₂
Research indicates that this compound acts primarily as an antagonist at the alpha-2C adrenergic receptor. This receptor is implicated in various physiological processes, including neurotransmitter release and vascular regulation. The selectivity for the alpha-2C subtype over other adrenergic receptors enhances its therapeutic potential in treating conditions related to central nervous system (CNS) disorders .
Pharmacological Studies
- Alpha-2C Adrenergic Receptor Antagonism :
-
Antiproliferative Activity :
- In vitro studies have shown that compounds related to this compound exhibit antiproliferative effects against various cancer cell lines. For instance, diaryl ethers derived from similar structures have been tested against cervical and breast cancer cell lines using the MTT assay, indicating significant inhibition of cell growth at micromolar concentrations .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
| Structural Feature | Influence on Activity |
|---|---|
| Hydroxyl groups | Enhance binding affinity and potency |
| Ether moiety | Improves selectivity for the alpha-2C receptor |
| Substituents on aromatic rings | Modulate antiproliferative effects |
Studies have shown that modifications to the benzodioxin structure can lead to variations in biological activity, emphasizing the importance of specific substitutions for desired pharmacological effects .
Case Study 1: CNS Disorders
A patent application highlighted the use of this compound and its derivatives in treating peripheral and central nervous system diseases. The compounds were found to possess significant efficacy in models of anxiety and depression due to their action on alpha-2C receptors .
Case Study 2: Cancer Research
Research involving diaryl ethers derived from similar benzodioxin structures indicated promising results in inhibiting cancer cell proliferation. For example, compounds were tested against a panel of human cancer cell lines, showing IC50 values that suggest effective antiproliferative action at low concentrations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
